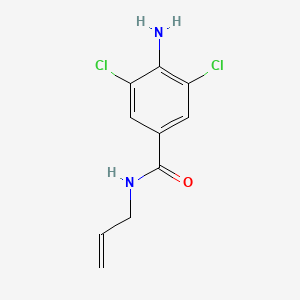
N-(2,6-Dichlorophenyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine is an organic compound characterized by the presence of dichlorophenyl and dinitrobenzenamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine typically involves the reaction of 2,6-dichloroaniline with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The nitration of chlorobenzene to form 2,4-dinitrochlorobenzene.
Amination: The reaction of 2,4-dinitrochlorobenzene with 2,6-dichloroaniline in the presence of a base, such as sodium hydroxide, to form N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine.
Industrial Production Methods
Industrial production of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Bases: Sodium hydroxide and potassium carbonate.
Major Products Formed
Reduction: Formation of N-(2,6-Dichlorophenyl)-2,4-diaminobenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of nitro and dichlorophenyl groups contributes to its reactivity and ability to form stable complexes with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-chloroacetamide
- N-(2,6-Dichlorophenyl)-N-mesitylformamidine dithiocarbamate
Uniqueness
N-(2,6-Dichlorophenyl)-2,4-dinitrobenzenamine is unique due to the presence of both dichlorophenyl and dinitrobenzenamine groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
881986-19-2 |
|---|---|
Molekularformel |
C12H7Cl2N3O4 |
Molekulargewicht |
328.10 g/mol |
IUPAC-Name |
2,6-dichloro-N-(2,4-dinitrophenyl)aniline |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-8-2-1-3-9(14)12(8)15-10-5-4-7(16(18)19)6-11(10)17(20)21/h1-6,15H |
InChI-Schlüssel |
OCRGOBLDDRMTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



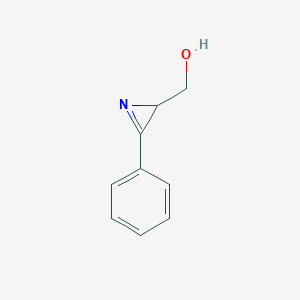
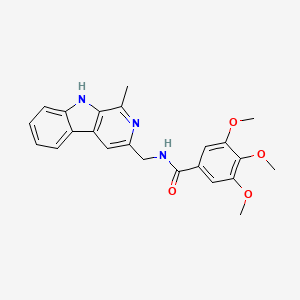
![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)
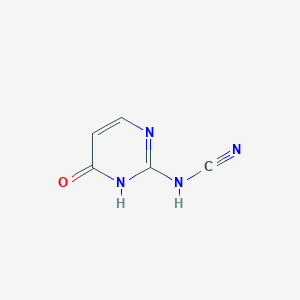

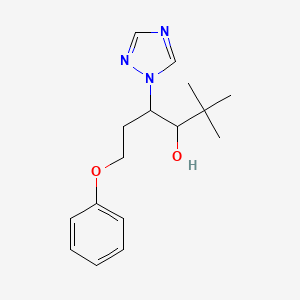

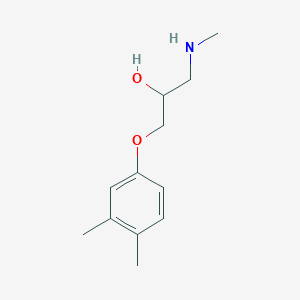
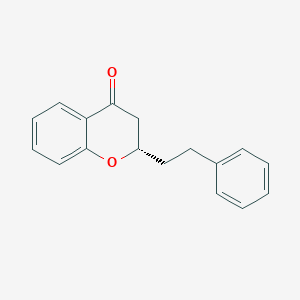
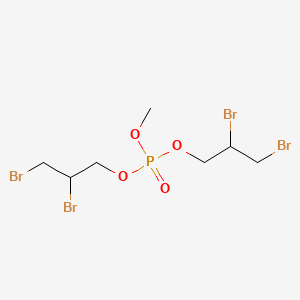
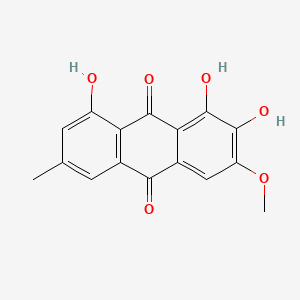
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
